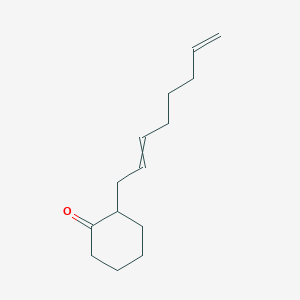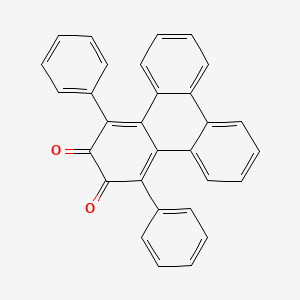![molecular formula C8H16N2O B14396470 4-[(E)-(4-Aminobutylidene)amino]butanal CAS No. 87556-54-5](/img/structure/B14396470.png)
4-[(E)-(4-Aminobutylidene)amino]butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Aminobutylidene)amino]butanal is an organic compound that features both an aldehyde group and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(E)-(4-Aminobutylidene)amino]butanal can be synthesized through a multi-step process involving the reaction of 4-aminobutanal with butylamine under specific conditions. The reaction typically involves the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Aminobutylidene)amino]butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(E)-(4-Aminobutylidene)amino]butanoic acid.
Reduction: 4-[(E)-(4-Aminobutyl)amino]butanal.
Substitution: Various substituted imines depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(E)-(4-Aminobutylidene)amino]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving imine and aldehyde groups.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Aminobutylidene)amino]butanal involves its reactivity with nucleophiles and electrophiles. The imine group can act as an electrophile, reacting with nucleophiles to form various adducts. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products. These reactions are facilitated by the electron-withdrawing nature of the imine group, which makes the aldehyde carbon more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutanal: Lacks the imine group, making it less reactive in certain types of reactions.
Butylamine: Contains only the amine group, lacking the aldehyde functionality.
4-[(E)-(4-Aminobutyl)amino]butanal: Similar structure but with a reduced imine group.
Uniqueness
4-[(E)-(4-Aminobutylidene)amino]butanal is unique due to the presence of both an imine and an aldehyde group, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
87556-54-5 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
4-(4-aminobutylideneamino)butanal |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-6-10-7-3-4-8-11/h6,8H,1-5,7,9H2 |
Clé InChI |
MEDMNKWJAUNQMT-UHFFFAOYSA-N |
SMILES canonique |
C(CC=NCCCC=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
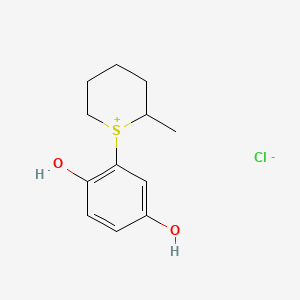
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
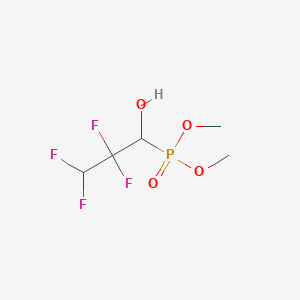
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)

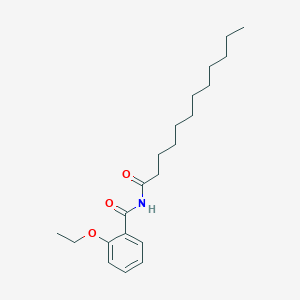
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
